molecular formula C₁₂H₁₈O₆ B014381 (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one CAS No. 2847-00-9

(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one

Cat. No. B014381
CAS RN: 2847-00-9
M. Wt: 258.27 g/mol
InChI Key: BBJBIEZVAHWJOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dioxolane-containing compounds involves specific stereocontrolled chemical reactions. For instance, the preparation of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol showcases the intricacies of synthesizing compounds with dioxolane rings, employing crystallization in the monoclinic system and highlighting the significance of stereochemistry at specific carbon centers (Li, Wang, & Chen, 2001). Similarly, the synthesis of 1,3-dioxolane derivatives from dimethyl-L-tartrate and benzophenone, followed by structural analysis through X-ray and IR studies, indicates the critical role of stereochemistry and intermolecular interactions in the synthesis process (Irurre et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds with dioxolane and dihydrofurodioxol units is often characterized by specific stereochemical configurations and intramolecular hydrogen bonds. For example, the crystal structure analysis of related compounds demonstrates the arrangement of dioxolane rings and aromatic rings, along with the presence of intramolecular hydrogen bonds forming a stable crystalline network (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

Chemical reactions involving dioxolane derivatives often lead to the formation of complex structures with unique properties. The synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their cyclization to corresponding pyrones showcase the chemical versatility and reactivity of dioxolane-containing compounds (Katritzky et al., 2005). These reactions not only demonstrate the synthetic utility of dioxolanes but also highlight their potential as intermediates in organic synthesis.

Physical Properties Analysis

The physical properties of dioxolane-containing compounds, such as crystal structure and thermodynamic properties, are critical for understanding their stability and behavior under different conditions. The crystalline structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives, for example, provides insight into the intermolecular hydrogen bonding and network formation in the solid state, which are vital for the material's physical stability and applications (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of dioxolane and dihydrofurodioxol derivatives, including reactivity and interaction with various reagents, are essential for their application in synthetic chemistry. The facile syntheses and subsequent transformations of these compounds into pyrones or other cyclic derivatives highlight their chemical versatility and the potential for creating a wide range of functionalized molecules (Katritzky et al., 2005).

Scientific Research Applications

Corrosion Inhibition

One of the noted applications of compounds similar to (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one is in the domain of corrosion inhibition. Specifically, epoxy glucose derivatives like (3aR,6aR)-2,2-dimethyl-6-(octyloxy)-5-(oxiran-2-yl) tetrahydrofuro[2,3-d][1,3]dioxole (EGC8) and (3aR,5R,6R,6aR)-2,2-dimethyl-5-((S)-oxiran-2-yl)-6 (tetradecyloxy) tetrahydrofuro[2,3-d][1,3]dioxole (EGC14) have been computationally investigated for their role as inhibitors for mild steel corrosion in an acidic environment. These studies suggest that these compounds exhibit substantial potential in protecting metals from corrosion, primarily through the process of adsorption, indicating a novel application area for similar compounds (Koulou et al., 2020).

Chemical Synthesis and Structural Analysis

Compounds with structures similar to the one have been synthesized and analyzed for their structural properties. For instance, (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, a compound structurally related, underwent transformations under treatment with bases, leading to the production of various products based on the base applied. This highlights the reactivity and versatility of these compounds in chemical synthesis (Ivanova et al., 2006).

X-Ray Crystallography Studies

The compound (3aS,5S,6R,6aS)-3a-[(benzyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl}methyl 4-methylbenzenesulfonate, sharing a part of the structure with the compound , was studied using X-ray crystallography. The study established the absolute structure and relative stereochemistry of the chiral centers, highlighting the importance of these compounds in detailed structural analysis and stereochemical studies (Reed et al., 2013).

Nematicidal and Antifungal Properties

Research has also been conducted on compounds structurally related to (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one for their biological properties. A series of hybrid heterocyclic compounds were synthesized and evaluated for their nematicidal activity against certain nematodes and antifungal activity against various fungal organisms, showcasing the potential of these compounds in agricultural and pharmaceutical applications (Srinivas et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources1.


Future Directions

The future directions for the study and application of this compound are not clear from the available resources2.


Please note that this analysis is based on the limited information available and might not be complete or entirely accurate. For a more comprehensive analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

(3aR,5R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6,8-10H,5H2,1-4H3/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRFRZJIRAOQSJ-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(=O)C3C(O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2C(=O)[C@@H]3[C@H](O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175135
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one

CAS RN

2847-00-9
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2847-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-bis-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.770
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one
Reactant of Route 2
Reactant of Route 2
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one
Reactant of Route 3
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one
Reactant of Route 4
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one

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